molecular formula C6H7NO3S B13167371 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13167371
M. Wt: 173.19 g/mol
InChI Key: RMVYHSCMPHSVGN-UHFFFAOYSA-N
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Description

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C6H7NO3S. It is characterized by a spirocyclic structure containing both oxygen and sulfur atoms, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a sulfur source and an oxidizing agent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols .

Scientific Research Applications

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.4]heptane-2-carbonitrile is unique due to its specific spirocyclic structure and the presence of both oxygen and sulfur atoms. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

IUPAC Name

6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C6H7NO3S/c7-3-5-6(10-5)1-2-11(8,9)4-6/h5H,1-2,4H2

InChI Key

RMVYHSCMPHSVGN-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC12C(O2)C#N

Origin of Product

United States

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